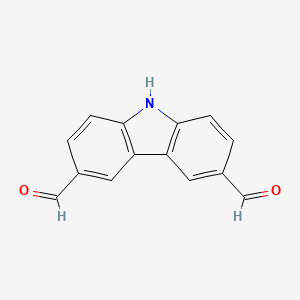

9H-carbazole-3,6-dicarbaldehyde

Description

9H-Carbazole-3,6-dicarbaldehyde (CAS: 24948-99-0; molecular formula: C₁₄H₉NO₂) is a carbazole derivative featuring aldehyde groups at the 3- and 6-positions of its aromatic core . Its conjugated π-system and electron-deficient aldehyde moieties make it a versatile precursor in materials science, particularly for synthesizing electrochemiluminescent polymers and metal-organic frameworks (MOFs) like DUT-49 . The compound is typically synthesized via Wittig–Horner reactions or catalytic procedures using copper iodide to hydrolyze nitrile precursors . It exhibits moderate stability in air but is sensitive to light, necessitating careful handling .

Properties

Molecular Formula |

C14H9NO2 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

9H-carbazole-3,6-dicarbaldehyde |

InChI |

InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H |

InChI Key |

CFXBQRKAIVEHJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .

Scientific Research Applications

9H-Carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of carbazole derivatives allows for tailored applications. Below is a comparative analysis of 9H-carbazole-3,6-dicarbaldehyde with key analogues:

Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Key Applications | Reactivity/Stability |

|---|---|---|---|---|

| 9H-carbazole-3,6-dicarbaldehyde | 3,6-dialdehyde | C₁₄H₉NO₂ | Polymers, MOFs, electrochemiluminescence | Aldehydes react with nucleophiles |

| 9H-carbazole-3,6-dicarboxylic acid | 3,6-dicarboxylic acid | C₁₄H₉NO₄ | MOFs, pharmaceuticals, dyes | Acidic; forms coordination complexes |

| 9H-carbazole-3,6-dicarbonitrile | 3,6-dicyano | C₁₄H₇N₃ | Intermediate for hydrolysis to carboxylic acid | Nitriles undergo hydrolysis/SN reactions |

| 9-Allyl-9H-carbazole-3,6-dicarbaldehyde | 9-allyl, 3,6-dialdehyde | C₁₇H₁₃NO₂ | Solid-state materials, OLEDs | Enhanced solubility; allyl group stabilizes π-stacking |

| 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | 9-benzyl, 3,6-dialdehyde | C₂₁H₁₅NO₂ | Fluorescent materials | Benzyl enhances fluorescence |

| 9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde | 9-ethyl, 3,6-dialdehyde | C₁₅H₁₂N₂O₂ | OLED emissive layers, drug synthesis | Ethyl improves thermal stability |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.